molecular formula C11H20O B1655763 2,6-Nonadien-1-ol, 3,7-dimethyl- CAS No. 41865-30-9

2,6-Nonadien-1-ol, 3,7-dimethyl-

Cat. No.: B1655763
CAS No.: 41865-30-9
M. Wt: 168.28 g/mol
InChI Key: ZEUWCZMRCKECEG-NSJFVGFPSA-N
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Description

2,6-Nonadien-1-ol, 3,7-dimethyl- is an organic compound with the molecular formula C₁₁H₂₀O. It is a colorless to pale yellow liquid with a slightly oily texture and a distinctive odor. This compound is known for its unique fragrance and is commonly used in the perfume and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Nonadien-1-ol, 3,7-dimethyl- can be synthesized through various chemical methods. One common synthetic route involves the reaction of fatty acids with specific reducing agents, followed by dehydration and deoxygenation processes . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of 2,6-Nonadien-1-ol, 3,7-dimethyl- often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Nonadien-1-ol, 3,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Nonadien-1-ol, 3,7-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: Its unique fragrance makes it useful in studies related to olfactory receptors and scent perception.

    Medicine: Research into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects, is ongoing.

    Industry: Widely used in the production of perfumes, flavors, and other fragrance products.

Mechanism of Action

The mechanism by which 2,6-Nonadien-1-ol, 3,7-dimethyl- exerts its effects involves interactions with molecular targets such as olfactory receptors. These interactions trigger specific signaling pathways that result in the perception of its distinctive odor. Additionally, its potential antimicrobial properties may involve disruption of microbial cell membranes and inhibition of essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

    Linalool: Another fragrance compound with a similar structure but different odor characteristics.

    Geraniol: Shares structural similarities but has a more floral scent.

    Citronellol: Similar in structure but with a more citrus-like fragrance.

Uniqueness

2,6-Nonadien-1-ol, 3,7-dimethyl- stands out due to its unique combination of structural features and fragrance properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

(2E,6E)-3,7-dimethylnona-2,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8,12H,4-5,7,9H2,1-3H3/b10-6+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUWCZMRCKECEG-NSJFVGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCCC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/CC/C(=C/CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068355
Record name 2,6-Nonadien-1-ol, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41865-30-9
Record name 2,6-Nonadien-1-ol, 3,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041865309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Nonadien-1-ol, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Nonadien-1-ol, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethylnona-2,6-dien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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